5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide, also known as CEP-1347, is a small molecule inhibitor of the c-Jun N-terminal kinase (JNK) pathway. This pathway plays a crucial role in regulating cellular responses to stress, inflammation, and apoptosis. The JNK pathway has been implicated in a variety of diseases, including neurodegenerative disorders, cancer, and diabetes. CEP-1347 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
作用機序
5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide works by inhibiting the JNK pathway, which is involved in regulating cellular responses to stress, inflammation, and apoptosis. The JNK pathway is activated in response to a variety of stimuli, including oxidative stress, cytokines, and growth factors. Activation of the JNK pathway can lead to cell death and inflammation, making it a potential target for therapeutic intervention. By inhibiting the JNK pathway, 5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide can protect cells from stress-induced damage and promote cell survival.
Biochemical and Physiological Effects:
5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide has been shown to have a variety of biochemical and physiological effects in preclinical studies. In neuronal cells, 5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide has been shown to protect against oxidative stress and inflammation, and improve mitochondrial function. In cancer cells, 5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide has been shown to inhibit cell proliferation and induce apoptosis. In diabetic models, 5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide has been shown to improve insulin sensitivity and glucose metabolism.
実験室実験の利点と制限
5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide has several advantages as a potential therapeutic agent, including its ability to protect cells from stress-induced damage and promote cell survival. However, there are also some limitations to its use in lab experiments. 5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide is a small molecule inhibitor, which means that it may have off-target effects and interact with other pathways in addition to the JNK pathway. Additionally, the efficacy of 5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide may vary depending on the disease model and the stage of the disease.
将来の方向性
There are several future directions for research on 5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide. One area of interest is the development of more potent and selective inhibitors of the JNK pathway. Another area of interest is the investigation of 5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide in combination with other therapeutic agents, such as chemotherapy drugs or other small molecule inhibitors. Additionally, further research is needed to determine the safety and efficacy of 5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide in clinical trials, and to identify potential biomarkers for patient selection and monitoring.
合成法
The synthesis of 5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide involves a multi-step process that begins with the reaction of 5-chloro-1H-indazole-3-carboxylic acid with 1-ethylpiperidin-4-ylamine to form the corresponding amide. This intermediate is then subjected to a series of reactions, including chlorination and deprotection, to yield the final product. The synthesis of 5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide has been optimized to improve yield and purity, making it a viable option for large-scale production.
科学的研究の応用
5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide has been extensively studied in preclinical models of neurodegenerative disorders, including Parkinson's disease, Alzheimer's disease, and Huntington's disease. In these studies, 5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide has been shown to protect neurons from cell death and improve motor function. 5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide has also been investigated as a potential therapeutic agent for cancer and diabetes, with promising results in preclinical studies.
特性
IUPAC Name |
5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN4O/c1-2-20-7-5-11(6-8-20)17-15(21)14-12-9-10(16)3-4-13(12)18-19-14/h3-4,9,11H,2,5-8H2,1H3,(H,17,21)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLOSPHEUMSPDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC(=O)C2=NNC3=C2C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。